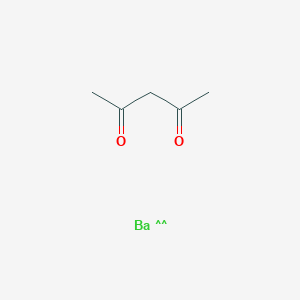
CID 74765594
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium acetylacetonate hydrate: is a coordination compound with the formula Ba(C₅H₇O₂)₂·xH₂O. It is the barium(II) complex of the acetylacetonate anion. This compound is typically encountered as a hydrate, which is consistent with the high coordination number characteristic of barium . Barium acetylacetonate hydrate is a white solid that is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium acetylacetonate hydrate can be synthesized by reacting barium carbonate with acetylacetone in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete dissolution of the reactants. The general reaction is as follows:
[ \text{BaCO}_3 + 2 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Ba(C}_5\text{H}_7\text{O}_2\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of barium acetylacetonate hydrate may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions: Barium acetylacetonate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form barium oxide and other by-products.
Reduction: Reduction reactions can convert barium acetylacetonate hydrate to barium metal and acetylacetone.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Ligand exchange reactions using various ligands and solvents.
Major Products:
Oxidation: Barium oxide (BaO) and acetylacetone derivatives.
Reduction: Barium metal (Ba) and acetylacetone.
Substitution: New barium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Barium acetylacetonate hydrate is used as a precursor in the synthesis of barium-containing compounds and materials. It is also employed in metal-organic chemical vapor deposition (MOCVD) processes to produce thin films of barium titanate (BaTiO₃) and other materials .
Biology and Medicine: While not commonly used in biological or medical applications, barium acetylacetonate hydrate can be utilized in research involving barium’s biological effects and interactions.
Industry: In industrial applications, barium acetylacetonate hydrate is used as a catalyst in various chemical reactions, including polymerization and hydrogenation. It is also employed in the production of advanced materials and coatings .
Mecanismo De Acción
The mechanism of action of barium acetylacetonate hydrate involves the coordination of the acetylacetonate ligands to the barium ion. This coordination stabilizes the barium ion and allows it to participate in various chemical reactions. The high coordination number of barium enables the formation of stable complexes with multiple ligands, which is crucial for its catalytic and material synthesis applications .
Comparación Con Compuestos Similares
Calcium acetylacetonate: Similar in structure but with calcium instead of barium.
Strontium acetylacetonate: Similar in structure but with strontium instead of barium.
Magnesium acetylacetonate: Similar in structure but with magnesium instead of barium.
Uniqueness: Barium acetylacetonate hydrate is unique due to the high coordination number of barium, which allows for the formation of stable complexes with multiple ligands. This property makes it particularly useful in applications requiring high stability and reactivity, such as MOCVD and catalysis .
Propiedades
Fórmula molecular |
C5H8BaO2 |
|---|---|
Peso molecular |
237.44 g/mol |
InChI |
InChI=1S/C5H8O2.Ba/c1-4(6)3-5(2)7;/h3H2,1-2H3; |
Clave InChI |
XKNBIWPDDSWRFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C.[Ba] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)

![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)
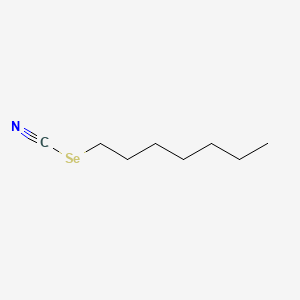

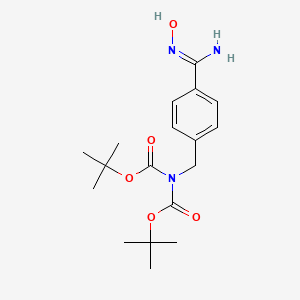
![(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B13817847.png)
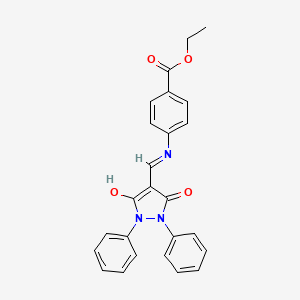
![Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-](/img/structure/B13817849.png)
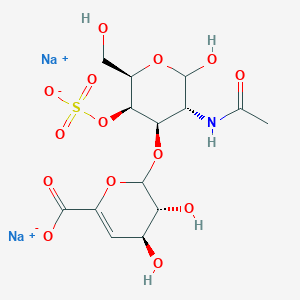
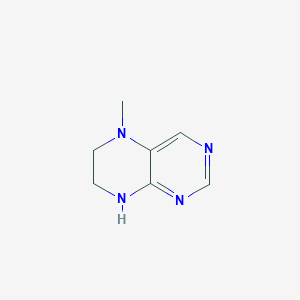
![Furo[3,4-f]benzothiazole-5,7-dione](/img/structure/B13817856.png)
